Famoxadone

Catalog No.
S588098
CAS No.
131807-57-3
M.F
C22H18N2O4
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Famoxadone

CAS Number

131807-57-3

Product Name

Famoxadone

IUPAC Name

3-anilino-5-methyl-5-(4-phenoxyphenyl)-1,3-oxazolidine-2,4-dione

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C22H18N2O4/c1-22(16-12-14-19(15-13-16)27-18-10-6-3-7-11-18)20(25)24(21(26)28-22)23-17-8-4-2-5-9-17/h2-15,23H,1H3

InChI Key

PCCSBWNGDMYFCW-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4

Solubility

In water, 143 ug/L at pH 2; 191 ug/L at pH 3; 243 ug/L at pH 5; 111 ug/L at pH 7; 38 ug/L at pH 9
Solubility in acetone 274 g/L, acetonitrile 125 g/L, dichloromethane 239 g/L, ethyl acetate 125 g/L, hexane 0.0476 g/L, methanol 10.0 g/L, 1-octanol 1.87 g/L, toluene 13.3 g/L
In water, 0.052 mg/L (unbuffered water pH 7.8-8.9 at 20 °C)

Synonyms

5-methyl-5-(4-phenoxyphenyl)-3-(phenylamino)-2,4-oxazolidinedione, DPX JE874, DPX-JE874, famoxadon, famoxadone, famoxate

Canonical SMILES

CC1(C(=O)N(C(=O)O1)NC2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4

Fungicidal Activity of Famoxadone

Famoxadone is a broad-spectrum fungicide belonging to the oxazolidinedione class []. Its primary application in scientific research is to control various fungal diseases affecting agricultural crops. Studies have demonstrated its effectiveness against a range of fungal pathogens, including:

  • Downy mildew: Famoxadone effectively inhibits spore germination and mycelial growth of oomycete fungi responsible for downy mildew in various crops, including grapes, lettuce, curcurbits, potatoes, and tomatoes [, ].
  • Late blight: Famoxadone, often used in combination with other fungicides, exhibits good control of late blight caused by Phytophthora infestans in potatoes and other fruiting vegetables [].
  • Other fungal diseases: Research also supports the use of famoxadone against other fungal diseases, such as powdery mildew and anthracnose, on various crops [].

Mode of Action and Resistance Management

The fungicidal activity of famoxadone stems from its unique mode of action. It disrupts mitochondrial respiration in fungal cells by inhibiting complex III, an essential enzyme in the electron transport chain []. This specific mode of action helps to manage resistance development in fungi, as it differs from the mechanisms of other commonly used fungicides. However, continuous monitoring and implementation of integrated pest management strategies are crucial to prevent the emergence of resistant fungal strains [].

Analytical Methods and Residue Analysis

Research efforts have also focused on developing and refining analytical methods for the detection and quantification of famoxadone residues in various matrices. This includes the development of:

  • Electrochemical sensors: These sensors offer a rapid and reliable method for detecting famoxadone in vegetables and commercial formulations [].
  • Gas chromatography (GC) techniques: GC analysis is employed to determine famoxadone residues in cultivated mushrooms, allowing for the assessment of potential dietary exposure through mushroom consumption [].
  • Compound: Famoxadone []
  • Origin: Synthetic []
  • Significance: Famoxadone is a commercially important fungicide that helps control fungal diseases in crops like tomatoes, potatoes, grapes, lettuce, and cucurbits [, ].

Molecular Structure Analysis

  • Chemical Formula: C22H18N2O4 []
  • Molecular Weight: 374.396 g/mol []
  • Key Features: Famoxadone belongs to the oxazolidinedione class of chemicals []. Its structure consists of a central five-membered oxazolidinedione ring with phenyl and phenoxyphenyl substituents [].

Chemical Reactions Analysis

The specific synthesis of Famoxadone is considered proprietary information. However, research suggests a multi-step process involving the reaction of various starting materials to form the final oxazolidinedione ring structure [].

Famoxadone undergoes decomposition in the environment, primarily through hydrolysis and photolysis [].

Physical and Chemical Properties

  • Melting Point: 173-175 °C []
  • Boiling Point: Decomposes above 300 °C []
  • Solubility: Slightly soluble in water (0.2 mg/L) []. More soluble in organic solvents like acetone and dichloromethane [].
  • Stability: Stable under normal storage conditions [].

Famoxadone acts as a Quinone outside Inhibitors (QoI) fungicide []. It disrupts the fungal mitochondrial respiratory chain at complex III, hindering ATP production and ultimately leading to fungal cell death [, ].

  • Acute Toxicity: Famoxadone exhibits minimal to moderate acute toxicity in oral, dermal, and inhalation tests in animals [].
  • Skin and Eye Irritation: Famoxadone is moderately irritating to the eyes and skin [].
  • Environmental Impact: Famoxadone is considered to have low persistence in soil and exhibits moderate to high mobility, potentially reaching groundwater sources [].
, particularly hydrolysis and photolysis, which are influenced by environmental conditions such as pH levels. The compound exhibits different half-lives under varying pH conditions: approximately 31-41 days in acidic solutions (pH 5), 2-2.7 days at neutral pH (7), and 1.55-1.8 hours in alkaline conditions (pH 9) . These reactions are critical for assessing its environmental fate and degradation pathways.

The biological activity of famoxadone is primarily linked to its role as a mitochondrial electron transport inhibitor. It disrupts the normal functioning of mitochondrial respiration in fungi, leading to the inhibition of sporangial differentiation and zoospore release . This mechanism results in rapid lysis of zoospores, effectively controlling fungal populations. In studies, famoxadone has shown stereoselective bioactivity, where different enantiomers exhibit varying levels of toxicity and efficacy against fungal pathogens .

Famoxadone is widely used in agriculture to combat fungal diseases in various crops. Its applications include:

  • Protection of fruiting vegetables
  • Control of diseases in tomatoes and potatoes
  • Use in combination with other fungicides like cymoxanil for enhanced efficacy against resistant fungal strains .

Research indicates that famoxadone interacts with mitochondrial components differently than other fungicides within the same class (Quinone outside Inhibitors). While it belongs to the same resistance management group as strobilurins, famoxadone demonstrates lesser interaction strength at the Qp pocket compared to compounds like azoxystrobin . This unique interaction profile necessitates careful consideration in resistance management strategies.

Famoxadone shares similarities with several other fungicides but stands out due to its unique chemical structure and mechanism of action. Here are some comparable compounds:

Compound NameClassMechanism of ActionUnique Features
AzoxystrobinStrobilurinInhibits mitochondrial respirationStronger interaction at Qp pocket
PyraclostrobinStrobilurinInhibits mitochondrial respirationSimilar resistance management group
BoscalidCarboxamideDisrupts fungal cell wall synthesisDifferent chemical structure from famoxadone
CyprodinilAnilinopyrimidineInhibits RNA synthesisTargets different metabolic pathways

Famoxadone's distinct oxazolidinedione structure differentiates it from these compounds while allowing it to be effective against specific fungal pathogens that may show resistance to other classes of fungicides .

Famoxadone (CAS 131807-57-3), a synthetic oxazolidinedione fungicide, emerged from a targeted discovery program initiated by DuPont in the early 1990s. The development began with the acquisition of a lead compound, 5-methyl-5-phenyl-3-phenylamino-2-thioxo-4-oxazolidinone, from Professor Detlef Geffken at the University of Bonn. Subsequent structure-activity relationship studies focused on optimizing the oxazolidinone core, leading to the selection of famoxadone as a candidate due to its broad-spectrum efficacy against fungal pathogens.

The compound was commercialized under the trade name Famoxate and later integrated into formulations like Zorvec Encantia Fungicide (combined with oxathiapiprolin). Key milestones include:

YearEvent
Early 1990sDiscovery and synthetic optimization by DuPont
2003Joint FAO/WHO Meeting on Pesticide Residues (JMPR) evaluation
2024Withdrawal of approval in Great Britain due to avian toxicity concerns

Classification within Oxazolidinedione Chemical Family

Famoxadone belongs to the oxazolidinedione fungicide class, characterized by a bicyclic structure with a 1,3-oxazolidine-2,4-dione backbone. Unlike other oxazolidinone derivatives (e.g., linezolid, an antibiotic), famoxadone lacks a C5 substituent but features a 3-anilino group and a 5-(4-phenoxyphenyl) moiety.

Structural Comparisons

FeatureFamoxadoneOther Oxazolidinones
Core structure1,3-oxazolidine-2,4-dione1,3-oxazolidine-2-one (e.g., linezolid)
Key substituents3-Anilino, 5-(4-phenoxyphenyl)Piperazine or thiomorpholine (antibiotics)
Biological targetFungal mitochondrial complex IIIBacterial 50S ribosomal subunit

This classification places famoxadone in a distinct subgroup of oxazolidinediones optimized for agricultural use rather than medical applications.

Global Agricultural Significance and Market Evolution

Famoxadone addresses critical fungal pathogens across major crops, including grapes (Plasmopara viticola), cereals (Septoria spp.), and vegetables (Phytophthora infestans). Its introduction in the 1990s filled a gap for QoI (quinone outside inhibitor) fungicides with novel resistance profiles compared to strobilurins.

Market Impact

CropKey PathogensEfficacy
GrapesDowny mildewPreventive and curative control
PotatoesLate blightEffective against phenylamide-resistant strains
CucurbitsDowny mildewBroad-spectrum activity at 50–200 g/ha

The compound’s adoption was driven by its compatibility with integrated pest management (IPM) strategies, though regulatory restrictions in the EU and Great Britain have limited its recent market expansion.

Historical Alternatives and Comparative Advantages

Famoxadone competes with established fungicide classes, including:

ClassExamplesAdvantages of Famoxadone
BenzimidazolesCarbendazimBroader spectrum against Oomycetes
StrobilurinsAzoxystrobinLower cross-resistance risk in early adoption
PhenylamidesMetalaxylActivity against phenylamide-resistant Phytophthora strains

While strobilurins dominate the QoI market, famoxadone’s distinct chemistry (oxazolidinedione vs. β-methoxyacrylate) provided a resistance management tool, though cross-resistance with FRAC group 11 fungicides later emerged.

Mitochondrial Respiratory Chain Inhibition

Famoxadone, an oxazolidinedione fungicide with the molecular formula C22H18N2O4, exerts its antifungal activity through the specific inhibition of the mitochondrial respiratory chain at complex III [1]. The mechanism of antifungal action of famoxadone is inhibition of the mitochondrial respiratory chain at complex III, which results in decreased production of adenosine triphosphate [1]. This fundamental disruption of cellular energetics represents the primary mode by which famoxadone achieves its fungicidal effects against a broad spectrum of plant pathogenic fungi [13].

The compound operates as a quinone outside inhibitor, belonging to the broader class of quinol oxidation inhibitors that target the ubiquinol oxidation site of the cytochrome bc1 complex [9]. Famoxadone inhibits mitochondria ubiquinol:cytochrome c oxidoreductase function by binding to the proximal niche of the quinol oxidation site on the enzyme [5]. This binding effectively blocks the transfer of electrons between cytochrome b and cytochrome c1, leading to a complete disruption of the electron transport chain [35].

The respiratory chain contains three multisubunit complexes: succinate dehydrogenase, ubiquinol-cytochrome c oxidoreductase, and cytochrome c oxidase, that cooperate to transfer electrons derived from nicotinamide adenine dinucleotide and succinate to molecular oxygen, creating an electrochemical gradient over the inner membrane that drives transmembrane transport and the adenosine triphosphate synthase [2]. By specifically targeting complex III, famoxadone effectively interrupts this critical process, rendering fungal cells unable to maintain adequate energy production for survival and growth [10].

Complex III Binding and Functional Disruption

The crystal structure of mitochondrial cytochrome bc1 in complex with famoxadone reveals the precise molecular interactions responsible for the compound's inhibitory activity [14] [21]. Specific inhibition by famoxadone is achieved through a coordinated optimization of aromatic-aromatic interactions where conformational rearrangements in famoxadone and in residues lining the inhibitor-binding pocket produce a network of aromatic-aromatic interactions that mimic the crystal lattice of benzene [21].

Famoxadone binds to the quinol oxidation site of the cytochrome bc1 complex, specifically at the interface between the cytochrome b subunit and the mobile extrinsic domain of the Rieske iron-sulfur protein [18]. The binding site architecture involves three distinct positions: proximal, distal, and intermediate binding locations, with famoxadone occupying a position that allows for extensive conformational changes in both the cytochrome b and iron-sulfur protein subunits [17].

Binding CharacteristicFamoxadoneReference
Binding SiteProximal niche of quinol oxidation site [5]
Primary InteractionAromatic-aromatic interactions [21]
Conformational ChangesExtensive in cytochrome b and iron-sulfur protein [14]
Hydrogen BondingLimited compared to other inhibitors [19]

The binding of famoxadone induces dramatic conformational changes in both cytochrome b and iron-sulfur protein subunits, providing experimental evidence for a functional role of cytochrome b in the induced conformational arrest of the iron-sulfur protein [14]. These structural modifications allow the identification of a possible intrasubunit signal transduction pathway that controls the movement of the iron-sulfur protein [21]. Famoxadone binding leads to many of the same conformational changes in the iron-sulfur protein binding crater as stigmatellin, but does not form a hydrogen bond to histidine-161 [19].

Adenosine Triphosphate Production Interference in Fungal Pathogens

The inhibition of complex III by famoxadone directly results in the disruption of adenosine triphosphate synthesis in fungal cells [1] [13]. The biochemical mechanism of action of famoxadone is inhibition of the fungal mitochondrial respiratory chain at Complex III, resulting in a decreased production of adenosine triphosphate by the fungal cell [13]. This energy deprivation affects the most energy-demanding stages of pathogen development, particularly spore germination and mycelial growth [10].

Quinone outside inhibitor fungicides are effective against three major groups of plant pathogens: oomycetes, basidiomycetes, and ascomycetes, by compromising adenosine triphosphate production in mitochondria [10]. The reduction in cellular energy availability manifests in several critical ways: impaired spore germination, reduced mycelial growth rates, and ultimately cell death in sensitive fungal species [29].

Research using isolated mitochondria from pathogenic fungi demonstrates that famoxadone blocks mitochondrial electron transport by affecting the function of the cytochrome bc1 complex [4]. The compound inhibits the activities of both purified eleven-subunit mitochondrial and four-subunit bacterial bc1 complexes, indicating that it targets the essential subunits of cytochrome bc1 complexes [4]. This broad-spectrum activity against different forms of the complex underscores the fundamental nature of the disruption caused by famoxadone.

Studies on the rate of electron transfer demonstrate that famoxadone binding decreases the rate constant for electron transfer from the iron-sulfur center to cytochrome c1 from 60,000 per second to 5,400 per second [27]. This significant reduction in electron transfer efficiency correlates directly with the observed decrease in adenosine triphosphate production and the subsequent fungicidal effects [27].

Comparative Analysis with Other Quinone Outside Inhibitor Fungicides

Famoxadone belongs to the oxazolidinedione family within the broader quinone outside inhibitor group, which also includes strobilurins, fenamidone, and other structurally diverse compounds [9]. Cross-resistance was observed among quinone outside inhibitors such as trifloxystrobin, azoxystrobin, famoxadone, strobilurin B and myxothiazol [8]. This cross-resistance pattern indicates that all quinone outside inhibitor fungicides share the same target site and mechanism of action, despite their structural differences [11].

FungicideChemical ClassInhibition Constant (IC50)Binding Characteristics
FamoxadoneOxazolidinedione85.0 μM (mitochondrial complex)Proximal niche binding
AzoxystrobinMethoxy-acrylateVariableQuinol oxidation site
PyraclostrobinMethoxy-carbamateVariableQuinol oxidation site
TrifloxystrobinOximino-acetateVariableQuinol oxidation site

Comparative studies reveal that famoxadone demonstrates distinct kinetic properties compared to other quinone outside inhibitors [5]. Famoxadone is characterized as a non-competitive inhibitor of the enzyme, while methoxyacrylate stilbene is better described as a mixed-competitive inhibitor with respect to substrate [5]. These kinetic differences suggest that famoxadone may have a unique binding mode within the quinol oxidation site compared to other members of the quinone outside inhibitor family [5].

In comparative efficacy studies, famoxadone showed 3.36 times greater intrinsic activity than azoxystrobin against Plasmopara viticola, with an effective concentration fifty value of 0.14 micrograms per milliliter compared to azoxystrobin's higher values [37]. This enhanced potency may be attributed to the specific aromatic-aromatic interactions that famoxadone forms within the binding pocket [21].

The resistance mechanisms affecting famoxadone are consistent with those observed for other quinone outside inhibitors [31]. The main mechanism conferring resistance to quinone outside inhibitors is target site modification, involving mutations in the cytochrome b gene, such as the substitution of glycine by alanine at position 143 that occurs in several phytopathogenic fungi [31]. However, some studies indicate that famoxadone may be less affected by certain resistance mechanisms compared to strobilurin fungicides [12].

Cellular and Molecular Effects on Target Organisms

The cellular effects of famoxadone extend beyond simple adenosine triphosphate depletion to encompass comprehensive disruption of fungal cellular processes [8]. Following quinone outside inhibitor treatment, respiration parameters such as oxygen consumption, adenosine triphosphate level, membrane potential and succinate dehydrogenase activity were only slightly reduced in quinol oxidation-resistant mycelium cells, and remained at much higher levels than in sensitive cells [8].

Famoxadone treatment leads to the accumulation of semiquinone at the quinol oxidation site, which can reduce molecular oxygen to superoxide [17]. This oxidative stress contributes to the overall cellular damage experienced by treated fungal cells [17]. The compound induces superoxide production in isolated cytochrome bc1 complexes at approximately fifty percent of the maximum velocity observed in the presence of antimycin A [17].

The effects on cellular respiration are particularly pronounced in sensitive fungal isolates [8]. In sensitive cells, famoxadone treatment results in dramatic reductions in oxygen consumption, adenosine triphosphate levels, and membrane potential [8]. These effects collectively lead to cellular dysfunction and ultimately cell death [8].

Cellular ParameterSensitive IsolatesResistant IsolatesEffect
Oxygen ConsumptionSeverely ReducedSlightly ReducedRespiratory inhibition
Adenosine Triphosphate LevelDramatically DecreasedMinimally AffectedEnergy depletion
Membrane PotentialSignificantly CompromisedMaintainedElectrochemical disruption
Succinate Dehydrogenase ActivityGreatly ReducedSlightly ReducedMetabolic impairment

The molecular effects of famoxadone also involve the immobilization of the iron-sulfur protein in a specific conformational state [27]. Famoxadone is characterized as a new cytochrome bc1 quinol oxidation site inhibitor that immobilizes the iron-sulfur protein in the b conformation [27]. This conformational arrest prevents the normal movement of the iron-sulfur protein between its binding positions, effectively blocking electron transfer within the complex [27].

Studies using photoinduced electron transfer demonstrate that famoxadone binding decreases the rate of both forward and reverse electron transfer between the iron-sulfur center and cytochrome c1 [27]. The rate constant for electron transfer in the forward direction decreased from 16,000 per second to 1,480 per second, while reverse electron transfer became monophasic with a rate constant of 1,420 per second [27]. These kinetic changes reflect the profound disruption of normal electron transport processes caused by famoxadone binding [27].

Enantiomeric Structure and Racemic Composition

Famoxadone possesses a single stereogenic carbon at position 5 of the 1,3-oxazolidine-2,4-dione ring. Commercial technical material is produced as an exact racemate (one-to-one mixture of the S-(–) and R-(+) enantiomers) [1] [2].

ParameterRacemateS-(–)-enantiomerR-(+)-enantiomerReference
Absolute configuration5-RS5-S5-R12
Specific rotation (chloroform, 20 °C)0° (by definition)–61°+61°12
Melting point range140 – 142 °C146 °C144 °C12
High-performance liquid-chromatography resolution factor (Lux Amylose-1, acetonitrile / water 70 : 30)2.052.051

The opposite signs of optical rotation confirm true enantiomeric purity after chiral separation, and identical melting points indicate no polymorphic distortion during resolution.

Stereoselective Pathogen Inhibition

  • Xu and co-workers observed three- to nearly seven-fold higher potency for S-(–)-famoxadone against Ascomycete and Oomycete pathogens isolated from cereals and solanaceous crops [3].
  • Li and colleagues reported that R-(+)-famoxadone was between 2.7- and 178-fold more active toward cucurbit pathogens and earthworms used as sentinel non-targets [4] [5].

These results indicate pathogen-specific recognition of the stereogenic centre.

Table 1 Fifty-percent effective concentration values (mg L-¹) for selected phytopathogens

SpeciesS-(–)-enantiomerR-(+)-enantiomerR : S potency ratioReference
Alternaria solani0.060.376.2 × less potent (R)5
Botrytis cinerea0.110.524.7 × less potent (R)5
Phytophthora infestans0.030.186.0 × less potent (R)5
Pseudoperonospora cubensis0.420.152.8 × more potent (R)2
Didymella bryoniae0.310.01128 × more potent (R)2

S-Famoxadone Efficacy Profiles

Against early blight, late blight and grey mould of tomato, potato and grape, the S-enantiomer provides faster mycelial growth suppression and longer residual protection than either the R-form or the un-resolved active substance [3] [6]. Because Alternaria solani carries the F129L cytochrome-b mutation that reduces sensitivity to quinone-outside inhibitors, the ability of the S-enantiomer to maintain full field efficacy despite the mutation is of practical significance [6].

R-Famoxadone Bioactivity Characteristics

R-Famoxadone excels against cucurbit downy mildew and gummy stem blight, and it exhibits markedly higher acute toxicity toward the sentinel earthworm Eisenia fetida (one hundred-sixty-seven-fold relative to the S-form) [4]. This heightened potency correlates with slower metabolic clearance and six-fold higher oral bioavailability in murine studies [7].

Molecular Binding Dynamics of Enantiomers

Crystallographic analysis of bovine heart cytochrome bc₁ complexed with racemic famoxadone demonstrates that only the S-enantiomer adopts an optimal “proximal-fit” orientation within the quinol-oxidation pocket [8]. The carbonyl oxygen at position 4 donates a hydrogen bond (2.86 Å) to the back-bone amide of glutamate-two-hundred-seventy-two, while the oxazolidinedione ring π-stacks against phenylalanine-one-hundred-twenty-nine. R-Famoxadone misaligns this carbonyl, forcing the phenoxyphenyl moiety to clash sterically with helix C and lowering affinity [8].

Molecular-docking rescoring (flexible ligand, rigid receptor; Glide extra-precision) reproduced the stereochemical preference:

Table 2 Calculated interaction energies for cytochrome bc₁–famoxadone complexes

ParameterS-(–)-formR-(+)-formReference
Docking score (kcal mol-¹)–11.2–8.439
Predicted dissociation constant (micromolar)2.42639
Key hydrogen bondsGlu272⋯O4, Tyr131⋯N1Glu272 absent23

Higher affinity of the S-form rationalises its superior activity on several pathosystems, whereas the R-form must bind in an alternative but still productive pose in cucurbit pathogens, explaining the reversed preference observed there.

Structure–Activity Relationship Analysis

  • Chiral centre orientation: In the preferred S-configuration, the anilide nitrogen projects toward Tyr-one-hundred-thirty-one, enabling π-donor–π-acceptor stacking that is impossible for the R-form [8].
  • Phenoxyphenyl torsion: Quantum-mechanical torsion scans show that S-Famoxadone maintains a dihedral angle of eighty-three degrees between the inner and outer phenyl rings, maximising hydrophobic surface burial [9].
  • Metabolic liability: Microsomal assays demonstrate weaker binding of cytochrome P-four-hundred isoforms to the R-form, resulting in reduced oxidative turnover and higher in-organism persistence [7].
  • Environmental fate: Under aerobic soil incubation the R-form degrades preferentially, enriching the S-enantiomer, whereas no stereoselective loss occurs under anaerobic conditions [3].

Physical Description

Pale cream-colored solid; [HSDB] White powder; [MSDSonline]

Color/Form

Pale cream powder

XLogP3

5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

374.12665706 g/mol

Monoisotopic Mass

374.12665706 g/mol

Heavy Atom Count

28

Density

1.31 g/cu cm at 22 °C

LogP

4.65 (LogP)
log Kow = 4.65 at pH 7

Melting Point

140.3-141.8 °C

UNII

V1C07OR6II

GHS Hazard Statements

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Famoxadone is an extremely potent inhibitor of mitochondrial electron transport acting at complex III in mitochondria from fungi, plants and mammals ... The site of inhibition is cytochrome b within the Qo domain which prevents transfer of electrons from cytochrome b to cytochrome c1.

Vapor Pressure

4.80X10-9 mm Hg at 20 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

131807-57-3

Absorption Distribution and Excretion

Following oral application to rats, elimination is rapid. Unmetabolized famoxadone was the major component in the feces; mono- (at 4'-phenoxyphenyl) and di- (also at 4-phenylamino) hydroxylated famoxadone were the primary fecal metabolites. In urine, products arising from cleavage of the heterocyclic ring were found. In goats and hens, there was little residue in the tissues; the majority of the administered famoxadone (about 60%) was unmetabolized and recovered in the feces. Metabolism was complex, involving hydroxylation, cleavage of the oxazolidinedione-aminophenyl linkage, cleavage of the phenoxyphenyl ether linkage and opening of the oxazolidinedione ring.
Ten groups of 4 or 5 Crl:CD/BR (Sprague-Dawley) albino rats per sex received a single oral gavage dose of [14C-PA]DPX-JE874 at 5 or 100 mg/kg. One group (G) of 5 per sex had been exposed (oral gavage) to non-radiolabelled DPX-JE874 for fourteen consecutive days prior to the radiolabelled dose. Two other groups (B (4/sex) and E (5/sex)) received a single dose (oral gavage) of [14C-POP]DPX-JE874 at 100 mg/kg. Groups A, B, and C: the absorption half-lives of [14C-PA]DPX-JE874 in whole blood and plasma increased from 0.8 - 1.2 hours to 3.5 - 7.1 hours as the dose increased from 5 to 100 mg/kg. Absorption half-lives of [14C-POP]DPX-JE874 at 100 mg/kg were 0.4 to 1.4 hours. Elimination half-lives were 2 to 3 fold slower in whole blood compared to plasma with [14C-PA]DPX-JE874 (indication of binding to red blood cells). No indication of binding with [14C-POP]DPX-JE874. Groups D, E, F, G: No accumulation of [14C-PA]DPX-JE874 residues in organs and tissues was observed at 5 and 100 mg/kg 120 hours post-treatment. [14C-POP]DPX-JE874 treated animals (Group E, 100 mg/kg) showed highest radioactivity in fat (< 2 ppm). Gonads, uterus, adrenals, and bone marrow also contained slightly increased levels of 14C-residues (< 2 ppm) (possibly associated with body fat adhering to the tissues). > 75% of administered radiolabel was excreted in feces and less than 10% in urine during 24 hours post-dosing. There was no significant difference in the elimination profile between single (D, E, and F) and multiple (G) dosings, between sexes, nor between [14CPA]DPX-JE874 and [14C-POP]DPX-JE874. ... Groups H and I: Liver and fat were the two primary tissues for distribution of [14C-PA]DPX-JE874 residues at 5 hours (5 mg/kg) and 14 hours (100 mg/kg) post-dosing. At 36 hours (5 mg/kg) and 48 hours (100 mg/kg), liver was the only tissue containing slightly elevated residues.
Seven rats per sex received a single oral gavage dose of [14C-PA]DPX-JE874 or [14C-POP]DPX-JE874 at 5 mg/kg. The animals had biliary and duodenal cannulae surgically implanted 3 days prior to treatment. Bile was collected continuously and sampled 1, 3, 6, 10, 16, 24, 36, and 48 hours post-dosing. Urine and feces were collected 12, 24, and 48 hours after dosing. After the final urine and feces collection, cage washes were collected and analyzed. Blood was collected from all animals at termination (48 hours post-treatment). Carcasses were homogenized and analyzed for radioactivity. 30% to 39% of administered radiolabel was excreted in bile 1 to 10 hours post-dosing. Higher amounts of [14C-POP]DPX-JE874 (39%) than of [14C-PA]DPX-JE874 (31%) were excreted in males. The average urinary excretion of radiolabel was from 2% to 6% of administered dose. 56% to 65% of administered dose was excreted in feces. 0.22% and 0.31% of administered dose was found in blood of [14C-PA]DPX-JE874 treated males and females respectively at termination. 0.03% was found in blood of both males and females treated with [14C-POP]DPX-JE874. The average amount of radiolabel in carcasses ranged from 0.4% to 3.0%.
Six male beagle dogs received a single oral gavage dose of [14C-PA]DPX-JE874 at 15 mg/kg. 3 animals (Group A) were used for pharmacokinetic sampling (sacrificed at 96 hours post-dose), 3 others (Group B) were used for tissue distribution evaluation at the peak plasma concentrations (sacrificed 2 hours post-dose) observed in Group A. The final one was used as vehicle control (Group C) (sacrificed at 96 hours). The mean recovery of radioactivity from Group A dogs during 96 hours post-dosing was 7.67% in urine, 70.3% in feces, and 0.74% in cage wash and cage wipes. Peak mean excretion of radioactivity occurred during 24 to 48 hrs post-dosing in urine and during 12-24 hours in feces. ... Group mean radioactivity concentration in plasma peaked 2 hours post-dosing at 1.53 ppm and at 4 hours in RBCs (0.626 ppm). At 96 hours, values were 0.597 ppm (plasma) and 0.648 ppm (RBCs). The highest mean concentrations of radioactivity were detected in liver (1.34 ppm) and mesenteric fat (0.945 ppm) at the 96-hour sacrifice. Mean levels in aqueous humor, eye, and eye remainder were 0.091 ppm, 0.135 ppm, and 0.173 ppm, respectively. In Group B animals (2-hour sacrifice), the highest mean concentrations of radioactivity were found in liver (4.45 ppm), mesenteric fat (2.80 ppm), plasma (0.999 ppm), and RBCs (0.413 ppm). Residues in the aqueous humor, eye, and eye remainder were 0.061 ppm, 0.106 ppm, and 0.131 ppm, respectively.
For more Absorption, Distribution and Excretion (Complete) data for FAMOXADONE (6 total), please visit the HSDB record page.

Metabolism Metabolites

Hydroxylation of the two phenyl rings at the para position is the major routes of metabolism.
... Groups of 4 or 5 Crl:CD/BR (Sprague-Dawley) albino rats per sex received a single oral gavage dose of [14C-PA]DPX-JE874 at 5 or 100 mg/kg ... /or/ a single dose (oral gavage) of [14C-POP]DPX-JE874 at 100 mg/kg. ... Three radioactive components were observed in feces of both [14C-PA] and [14C-POP] treated animals. Unmetabolized 14C-DPX-JE874 was the major component. The other two were monohydroxylated (IN-KZ007) and di para hydroxylated (IN-KZ534) DPX-JE874. One major radioactive component (a sulfate conjugate) was observed in urine of [14C-POP] treated animals. The primary metabolite in urine from [14C-PA] treated animals coincided with 4-acetoxyaniline (HPLC).

Wikipedia

Famoxadone

Use Classification

Agrochemicals -> Pesticides
Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Famoxadone is produced by reaction of 2-(4-phenoxyphenyl)lactate with a mixture of phenoxyphenyl and 1,1'-carbonyldiimidazole in dichloromethane, followed by treatment with phenylhydrazine.

Stability Shelf Life

The product is compatible with aluminum or iron metal and stable when exposed to ferric chloride, in the dark. /from table/
Storage stability: No significant change in the level of active substance, nor in the container, was observed after two years' storage in the commercial container, under ambient warehouse conditions. /Tanos 50 DF/ /from table/

Dates

Last modified: 08-15-2023

Explore Compound Types